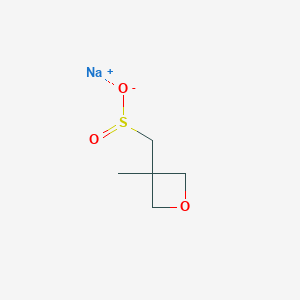

Sodium 2-(3-oxetane)propylsulfinate

Beschreibung

Eigenschaften

Molekularformel |

C5H9NaO3S |

|---|---|

Molekulargewicht |

172.18 g/mol |

IUPAC-Name |

sodium;(3-methyloxetan-3-yl)methanesulfinate |

InChI |

InChI=1S/C5H10O3S.Na/c1-5(2-8-3-5)4-9(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |

InChI-Schlüssel |

OJCCRAPTUVSBGS-UHFFFAOYSA-M |

Kanonische SMILES |

CC1(COC1)CS(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Technical Guide: Mechanism and Application of Sodium 2-(3-oxetane)propylsulfinate

[1][2]

Executive Summary & Chemical Identity

Sodium 2-(3-oxetane)propylsulfinate is a bench-stable, solid sulfinate salt designed for the innate, radical-mediated C–H functionalization of heterocycles.[1] It serves as a "masked" alkyl radical precursor, allowing researchers to append an oxetane-containing alkyl motif directly onto complex drug scaffolds without pre-functionalization (e.g., halogenation).[1]

The oxetane moiety is a critical pharmacophore in modern medicinal chemistry, acting as a bioisostere for gem-dimethyl or carbonyl groups.[1] It improves metabolic stability, solubility, and lowers lipophilicity (LogD) compared to carbocyclic analogs, while influencing the conformational vector of the side chain.

Chemical Profile

| Property | Detail |

| IUPAC/Catalog Name | Sodium 2-(3-oxetane)propylsulfinate |

| Formula | |

| Molecular Weight | 172.18 g/mol |

| Reagent Class | Alkyl Sulfinate Salt (Baran Diversinate) |

| Reactive Intermediate | Alkyl Radical ( |

| Primary Application | Late-Stage C–H Functionalization (Minisci-type) |

Mechanism of Action (MoA)

The mechanism of Sodium 2-(3-oxetane)propylsulfinate follows a radical oxidative desulfonylation pathway.[1] Unlike traditional cross-couplings (Suzuki, Buchwald-Hartwig) that require varying oxidation states and palladium catalysis, this reaction operates via an open-shell Single Electron Transfer (SET) process.[1]

Phase 1: Radical Generation (Activation)

The sulfinate salt is inert until activated by an oxidant.[1] Common oxidants include tert-Butyl hydroperoxide (TBHP) or persulfates (e.g.,

-

Oxidation: The sulfinate anion (

) undergoes single-electron oxidation to form a sulfonyl radical ( -

Desulfonylation: The sulfonyl radical is unstable and rapidly extrudes sulfur dioxide (

), generating the reactive alkyl radical (-

Thermodynamic Driver: The formation of the strong

bonds in gaseous

-

Phase 2: Heterocycle Addition (The Minisci Step)

The generated alkyl radical is nucleophilic (somophilic).[1] It selectively attacks the most electron-deficient position of a protonated heteroaromatic ring.[1]

-

Addition: The

adds to the protonated heterocycle (activated by acid, often TFA or the acid generated in situ), forming a radical cation intermediate (Wheland intermediate).[1] -

Regioselectivity: This is governed by innate electronics.[1] The radical attacks positions with the lowest LUMO coefficient (typically ortho/para to the nitrogen in pyridines/quinolines).[1]

Phase 3: Re-aromatization

The radical cation intermediate is oxidized (by a second equivalent of oxidant) and deprotonated, restoring aromaticity and yielding the final functionalized product.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and radical propagation.

Caption: Oxidative radical desulfonylation pathway converting the sulfinate salt into a reactive alkyl radical for heterocycle functionalization.

Experimental Framework & Protocols

The utility of this reagent lies in its operational simplicity.[1][2] It does not require anhydrous conditions, gloveboxes, or rigorous deoxygenation.[1]

Standard Protocol (Two-Phase System)

This protocol is optimized for functionalizing electron-deficient heterocycles (pyridines, quinolines, diazines).[1]

Reagents:

-

Substrate (Heterocycle): 1.0 equiv.[1]

-

Sodium 2-(3-oxetane)propylsulfinate: 2.0 – 3.0 equiv.[1]

-

TBHP (70% aq.): 3.0 – 5.0 equiv.[1]

-

Additive: TFA (1.0 equiv) if the substrate is not sufficiently electron-deficient.[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve the heterocycle (0.5 mmol) in DCM (2.5 mL).

-

Salt Addition: Add Sodium 2-(3-oxetane)propylsulfinate (1.5 mmol) to the mixture.

-

Aqueous Phase: Add water (1.0 mL).

-

Initiation: Add TBHP (1.5 mmol) dropwise at room temperature (0 °C if substrate is sensitive).

-

Agitation: Stir vigorously. The reaction is biphasic; high stir rates ensure radical transfer across the interface.[1]

-

Monitoring: Monitor by LC-MS. If conversion stalls, add defined "spikes" of additional sulfinate and TBHP (e.g., 1.0 equiv each) every 2 hours.

-

Workup: Quench with saturated

(aq), extract with DCM, and purify via silica chromatography.

Experimental Logic & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Conversion | Radical quenching or slow desulfonylation.[1] | Add reagents in portions (spiking) to maintain radical flux.[1] Switch oxidant to |

| Regioisomers | Innate electronics of substrate.[1] | Acidify media (TFA) to protonate the most basic nitrogen, directing the radical to the most electron-deficient positions (C2/C4).[1] |

| Decomposition | Oxidative sensitivity of substrate.[1] | Lower temperature to 0°C; switch to DMSO/Mn(acac)3 conditions. |

Strategic Applications in Drug Design

Why use Sodium 2-(3-oxetane)propylsulfinate specifically?

-

Metabolic Stability: The oxetane ring is less prone to oxidative metabolism (P450) than standard alkyl chains or gem-dimethyl groups.[1]

-

Solubility: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, significantly lowering LogP and improving aqueous solubility compared to cyclobutyl or propyl analogs.[1]

-

Gem-Dimethyl Bioisostere: The steric bulk of the oxetane ring mimics a gem-dimethyl group but with a smaller molar volume and higher polarity, often improving potency by filling hydrophobic pockets while maintaining favorable physicochemical properties.[1]

Comparative Physicochemical Impact

| Substituent | LogP Impact | Solubility | Metabolic Stability |

| n-Propyl | High (Lipophilic) | Low | Low (Oxidation prone) |

| gem-Dimethyl | High | Low | Moderate |

| Oxetanyl-alkyl | Moderate/Low | High | High |

References

-

Fujiwara, Y., et al. (2012).[1][2] Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles.[1] Nature.[1] Link[1]

-

O'Hara, F., et al. (2013).[1] A Simple and Scalable Synthesis of Heterocycles via C-H Functionalization. Journal of the American Chemical Society.[1][2] Link[1]

-

Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1][3] Angewandte Chemie International Edition.[1] Link[1]

-

Sigma-Aldrich. (n.d.).[1] Sodium 2-(3-oxetane)propylsulfinate Product Page.[1]Link[1]

An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-(3-oxetane)propylsulfinate

Foreword: The Strategic Incorporation of Oxetanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the emergent motifs, the oxetane ring has garnered significant attention for its unique ability to modulate key drug-like characteristics.[1][2][3] This guide focuses on a novel chemical entity, Sodium 2-(3-oxetane)propylsulfinate, a compound that strategically combines the benefits of the oxetane moiety with the versatile chemistry of sulfinates. While this specific molecule is not extensively documented in prior literature, this guide will provide a comprehensive theoretical and practical framework for its synthesis, properties, and potential applications, drawing upon established principles of its constituent functional groups.

Molecular Architecture and Design Rationale

Sodium 2-(3-oxetane)propylsulfinate is an organosulfur compound characterized by a sodium sulfinate salt linked to an oxetane ring via a propyl chain. The molecular design is predicated on the synergistic effects of its components:

-

The Oxetane Moiety: This four-membered ether is a compact, polar, and three-dimensional structural element.[2][3] Its incorporation is a deliberate strategy to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability when compared to more common functionalities like gem-dimethyl or carbonyl groups.[1][4][5] The oxetane ring is also known to lower the pKa of adjacent amines, a valuable tool for fine-tuning the ionization state of a drug candidate.[1][2][6]

-

The Propyl Linker: A simple alkyl chain connects the oxetane to the sulfinate group, providing spatial separation and flexibility.

-

The Sodium Sulfinate Group: Sodium sulfinates are generally stable, crystalline solids that are easy to handle.[7] They are versatile synthetic intermediates, capable of undergoing a variety of transformations to form sulfones, sulfonamides, and thiosulfonates, thus offering a gateway to a diverse chemical space.[7][8]

The logical relationship between the structural components and their intended impact on the molecule's properties can be visualized as follows:

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. academia.edu [academia.edu]

- 5. atlantis-press.com [atlantis-press.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis and structural characterization of Sodium 2-(3-oxetane)propylsulfinate

An In-Depth Technical Guide to the Synthesis and Structural Characterization of Sodium 2-(3-oxetane)propylsulfinate

Executive Summary

The integration of small, strained heterocycles into pharmaceutical pipelines has revolutionized drug design. Specifically, the oxetane ring serves as a highly effective bioisostere for gem-dimethyl and carbonyl groups, offering improved aqueous solubility, reduced lipophilicity (lower

To seamlessly introduce this motif into complex, pre-existing drug scaffolds, researchers utilize Baran Diversinates™ —bench-stable sodium or zinc sulfinate salts that act as radical precursors. This whitepaper provides a comprehensive mechanistic and practical guide to the synthesis, structural nuances, and late-stage application of Sodium 2-(3-oxetane)propylsulfinate .

Structural Characterization & The Nomenclature Paradox

Before deploying this reagent, it is critical to address a widespread nomenclature discrepancy found in commercial catalogs (e.g., Sigma-Aldrich Product 900630) .

-

Commercial Name: Sodium 2-(3-oxetane)propylsulfinate

-

Empirical Formula:

-

Molecular Weight: 172.18 g/mol

The Structural Reality:

A literal interpretation of "propylsulfinate" attached to an oxetane ring would yield a 6-carbon framework (

-

Oxetane moiety:

-

Sulfinate moiety:

-

Remaining atoms:

(an ethyl chain)

Therefore, the precise IUPAC designation for this reagent is Sodium 2-(oxetan-3-yl)ethanesulfinate . The commercial "propyl" nomenclature likely arises from an archaic naming convention that erroneously includes the oxetane's C3 carbon in the aliphatic chain count.

Mechanistic Rationale: The Minisci-Type C–H Functionalization

Sodium 2-(oxetan-3-yl)ethanesulfinate is deployed in Minisci-type radical additions. The causality behind this reaction design relies on manipulating the innate electronic properties of both the reagent and the target substrate .

-

Activation via Protonation: The target nitrogen-containing heterocycle is treated with Trifluoroacetic Acid (TFA). Why? Protonating the basic nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering it highly electrophilic and dictating regioselectivity toward the ortho or para positions.

-

Radical Generation: tert-Butyl hydroperoxide (TBHP) acts as a single-electron oxidant, converting the sulfinate anion into a transient sulfonyl radical (

). -

Extrusion & Attack: The sulfonyl radical rapidly extrudes

gas—an entropically driven process—generating a highly nucleophilic primary alkyl radical. This nucleophilic radical selectively attacks the electron-deficient, protonated heterocycle.

Fig 1. Radical Minisci-type C-H functionalization pathway via SO2 extrusion.

Synthesis Methodology of the Sulfinate Salt

The optimal synthesis of this reagent utilizes an interrupted Barton decarboxylation starting from 3-(oxetan-3-yl)propanoic acid. This route is chosen over direct Grignard/

Fig 2. Interrupted Barton decarboxylation workflow for sulfinate synthesis.

Step-by-Step Synthesis Protocol (Self-Validating System)

Step 1: Thiohydroxamate Ester Formation

-

Dissolve 3-(oxetan-3-yl)propanoic acid (1.0 equiv) in anhydrous

(0.1 M). -

Add N-hydroxypyridine-2-thione (NHPT, 1.1 equiv) and EDC·HCl (1.2 equiv) at 0 °C.

-

Causality Check: The reaction must be protected from ambient light using aluminum foil to prevent premature homolytic cleavage of the N-O bond.

-

Stir for 2 hours. Wash with water, dry over

, and concentrate.

Step 2: Decarboxylative Sulfenylation & Oxidation

-

Dissolve the crude Barton ester in

. Irradiate with a tungsten lamp (hv) in the presence of a sulfonyl trapping agent to yield the 2-pyridyl sulfide. -

To the sulfide solution, add

(3.0 equiv) and a catalytic amount of -

Causality Check:

is specifically chosen because it chemoselectively oxidizes the sulfur atom to a sulfone without oxidizing the ethereal oxygen of the oxetane ring.

Step 3: Nucleophilic Cleavage to the Sulfinate

-

Isolate the 2-pyridyl sulfone and dissolve in anhydrous ethanol.

-

Add Sodium Ethoxide (

, 1.2 equiv) dropwise at room temperature. -

Mechanistic Action: The ethoxide nucleophile attacks the highly electron-deficient C2 position of the pyridine ring. This breaks the C-S bond, expelling the sulfinate anion.

-

Validation: The desired sodium sulfinate salt will precipitate directly out of the ethanol solution as a white solid. Filter and wash with cold ether.

Application Protocol: Late-Stage C–H Functionalization

To append the oxetane-ethyl motif onto a pharmaceutical intermediate (e.g., a quinoline derivative):

-

Preparation: In a 20 mL scintillation vial, add the target N-heterocycle (0.2 mmol, 1.0 equiv) and Sodium 2-(3-oxetane)propylsulfinate (0.6 mmol, 3.0 equiv).

-

Solvent System: Add a 3:1 mixture of

and -

Acidification: Add Trifluoroacetic acid (TFA, 0.8 mmol, 4.0 equiv). QC Check: The pH of the solution should be ~2 to ensure complete protonation of the heterocycle.

-

Initiation: Slowly add TBHP (70% in water, 1.0 mmol, 5.0 equiv) dropwise over 5 minutes. Caution: Rapid addition can cause a thermal spike and rapid, dangerous outgassing of

. -

Incubation: Seal the vial and stir at 50 °C for 16 hours.

-

Workup: Quench with saturated aqueous

to destroy excess peroxides. Extract with Ethyl Acetate (

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Reagent

| Property | Value | Implication for Synthesis |

| Empirical Formula | Confirms an ethyl ( | |

| Molecular Weight | 172.18 g/mol | Used for precise stoichiometric calculations. |

| Physical Form | White powder | Bench-stable; does not require glovebox handling. |

| Solubility | Necessitates biphasic or highly polar solvent mixtures for coupling. |

Table 2: Optimization Parameters for Minisci Functionalization

| Parameter | Optimal Range | Mechanistic Consequence of Deviation |

| Sulfinate Equivalents | 3.0 - 5.0 eq | < 3.0 eq leads to incomplete conversion due to radical dimerization. |

| TFA Equivalents | 2.0 - 4.0 eq | Insufficient acid fails to lower the heterocycle's LUMO, halting the reaction. |

| Temperature | 40 °C - 50 °C | > 60 °C causes rapid peroxide decomposition and poor regioselectivity. |

References

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry, Chemical Reviews,[Link]

-

Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation, Angewandte Chemie International Edition,[Link]

-

Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds, RSC Advances,[Link]

Executive Summary: The Four-Membered Revolution

The Role of Oxetane Motifs in Modern Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Leads

In the high-stakes arena of lead optimization, the oxetane ring has transcended its status as a mere academic curiosity to become a "privileged structure" in modern medicinal chemistry. Historically neglected due to perceived synthetic difficulty and ring strain (~26 kcal/mol), the oxetane motif is now a cornerstone strategy for rectifying common liability profiles in drug candidates: poor aqueous solubility, high lipophilicity, and metabolic hot-spots.

This guide details the mechanistic rationale , synthetic pathways , and strategic deployment of oxetane motifs.[1][2] It serves as a blueprint for scientists seeking to leverage this small, strained ether to salvage difficult chemotypes and unlock novel intellectual property space.

The "Oxetane Effect": Physicochemical Modulation[3][4][5][6][7]

The incorporation of an oxetane ring is rarely a neutral change; it is a deliberate perturbation of the molecule's physicochemical landscape.

Lipophilicity and Solubility

The most immediate impact of oxetane incorporation is the "polar stealth" effect . When an oxetane replaces a gem-dimethyl group, it retains the steric bulk and spatial orientation but drastically alters the electronic environment.

-

Mechanism: The exposed oxygen lone pairs in the strained ring act as potent hydrogen bond acceptors (HBA). The C-O-C angle (~92°) exposes the oxygen more than in unstrained ethers (e.g., THF), increasing hydration potential.

-

Outcome: This substitution typically lowers LogP/LogD by 1.0–2.0 units and can increase thermodynamic solubility by orders of magnitude (often >100-fold).

pKa Modulation of Proximal Amines

A critical application is the attenuation of amine basicity.[3] High basicity often correlates with hERG channel inhibition (cardiotoxicity) and poor passive permeability.

-

Mechanism: The strong electron-withdrawing inductive effect (-I) of the oxetane oxygen reduces the electron density on adjacent nitrogen atoms.

-

Data: Placing an oxetane group

to a basic amine (e.g., 3-aminooxetane) typically lowers the pKa by 2–3 units compared to the cyclohexyl or isopropyl analogs.

Table 1: Comparative Metrics of Bioisosteric Replacements

| Property | gem-Dimethyl (–C(CH₃)₂) | Carbonyl (–C=O) | Oxetane (3,3-subst.) | Impact |

| LogP (Lipophilicity) | High (Lipophilic) | Low (Polar) | Low to Moderate | Lowers LogP without introducing high polarity of amides. |

| H-Bond Acceptor | None | Strong | Moderate/Strong | Improved solubility via hydration. |

| Metabolic Stability | Low (C-H oxidation) | Variable | High | Blocks CYP450 oxidation at the quaternary center. |

| Conformation | Flexible/Bulky | Planar (sp²) | Puckered (sp³) | Rigidifies structure; favors specific vectors. |

Bioisosterism & Strategic Logic

The oxetane ring is a "chameleon" bioisostere. It can mimic the steric demand of a lipophilic group while providing the polarity of a carbonyl.

DOT Diagram 1: The Bioisosteric Triad This diagram illustrates the conceptual relationships between oxetane and the functional groups it replaces.

Caption: Oxetane bridges the gap between lipophilic bulk and polar functionality, optimizing solubility and stability simultaneously.[3][4]

Synthetic Accessibility & Protocols

The "barrier to entry" for oxetanes has historically been synthesis. Modern methods have democratized access to 3,3-disubstituted oxetanes, which are the most metabolically stable variants.

Core Synthetic Strategies

-

Williamson Ether Synthesis (Classical): Cyclization of 1,3-halohydrins or sulfonate esters. Robust but requires specific precursors.

-

Oxetan-3-one Functionalization (Modern): The "workhorse" method. Oxetan-3-one is commercially available and allows for reductive amination, Wittig olefination, and Grignard additions.

-

Spirocyclization: Formation of spiro-oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) to replace morpholines.[5]

DOT Diagram 2: Synthetic Workflow for 3-Substituted Oxetanes

Caption: Primary synthetic routes from Oxetan-3-one to high-value medicinal chemistry building blocks.

Experimental Protocol: Reductive Amination of Oxetan-3-one

This protocol describes the installation of an oxetane ring onto a secondary amine to modulate pKa and solubility.

Objective: Synthesis of N-(oxetane-3-yl)piperazine derivative.

Reagents:

-

Amine substrate (1.0 equiv)

-

Oxetan-3-one (1.2–1.5 equiv)

-

Sodium triacetoxyborohydride (STAB) (2.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic, optional)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the amine substrate (1.0 mmol) in anhydrous DCM (10 mL).

-

Imine Formation: Add oxetan-3-one (1.5 mmol). If the amine is a salt (e.g., HCl salt), add TEA (1.0 equiv) to liberate the free base. Stir at room temperature for 30–60 minutes. Note: Formation of the hemiaminal/imine equilibrium is often rapid.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (2.0 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 4–16 hours.

-

Validation: Monitor by LC-MS for the disappearance of the amine (M+H) and appearance of the product (M+H + 56).

-

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (3 x 10 mL).

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient). Oxetanes are stable on silica but avoid prolonged exposure to strong Lewis acids.

Self-Validating Checkpoint:

-

¹H NMR Diagnostic: The methine proton at the 3-position of the oxetane ring typically appears as a multiplet around

3.5–4.5 ppm. The four protons of the oxetane ring (C2-H and C4-H) appear as two sets of triplets/multiplets (due to roof-effect) between

Case Study: Rilzabrutinib & Clinical Validation

The approval of Rilzabrutinib (Sanofi) marks a watershed moment for oxetanes. It is a covalent BTK inhibitor for immune thrombocytopenia.

-

The Challenge: The lead series contained a gem-dimethyl piperazine which suffered from high lipophilicity and metabolic clearance issues.

-

The Oxetane Solution: Replacing the gem-dimethyl group with a spiro-oxetane or appending an oxetane to the piperazine (depending on the specific analog evolution) reduced the LogD significantly while maintaining the vector required for binding.

-

Outcome: The oxetane moiety reduced the basicity of the piperazine nitrogen, improving the permeability/solubility balance and reducing hERG liability, ultimately contributing to a successful clinical profile.[6]

Strategic Decision Framework

When should a medicinal chemist deploy an oxetane? Use this decision logic.

DOT Diagram 3: Oxetane Decision Tree

Caption: Decision logic for incorporating oxetane motifs based on specific ADME liabilities.

References

-

Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[7][3][5][8][9][10][11][12][13] Angewandte Chemie International Edition. [Link]

- Seminal paper establishing oxetanes as gem-dimethyl bioisosteres.

-

Wuitschik, G., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry. [Link]

- Comprehensive review of physicochemical properties and synthesis.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][14][15][10] Chemical Reviews. [Link]

- Authorit

-

Mullard, A. (2016). "Small strained rings in medicinal chemistry." Nature Reviews Drug Discovery. [Link]

-

Overview of strained rings including oxetanes and azetidines.[11]

-

-

Burkhard, J. A., et al. (2010). "Oxetanes as Chameleons: Amphiphilic Building Blocks for Drug Discovery." Accounts of Chemical Research. [Link]

- Detailed analysis of the "amphiphilic" n

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxetanes - Enamine [enamine.net]

- 9. chigroup.site [chigroup.site]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes [spiral.imperial.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Radical C-H Functionalization with Sodium 2-(3-oxetane)propylsulfinate

[1][2]

Executive Summary

Sodium 2-(3-oxetane)propylsulfinate (Commercial Ref: Sigma-Aldrich 900630) is a specialized reagent within the "Baran Diversinates™" class, designed for the innate, late-stage C-H functionalization (LSF) of heteroaromatic drug scaffolds.[1][2] This reagent enables the direct installation of an oxetanyl-propyl motif —a high-value bioisostere that modulates lipophilicity (LogP) and metabolic stability without the synthetic burden of de novo ring construction.[2]

This guide provides a validated technical framework for deploying this reagent, focusing on the radical-mediated Minisci-type mechanism, experimental protocols, and troubleshooting strategies for medicinal chemistry applications.[2]

Scientific Foundation & Mechanism[2]

The Reagent Profile[3][4][5][6]

-

Function: Generates a nucleophilic alkyl radical bearing an oxetane ring upon oxidative desulfinylation.[2]

-

Target Substrates: Electron-deficient heterocycles (pyridines, diazines, quinolines, purines) and biologically active alkaloids.[2]

-

Value Proposition: The oxetane ring acts as a polar, metabolically stable surrogate for gem-dimethyl or carbonyl groups, often improving the physicochemical profile of lead compounds.[2][5]

Mechanism of Action

The reaction proceeds via a radical innate C-H functionalization pathway.[2][6] Unlike transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura) that require pre-functionalized handles (halides/boronates), this protocol targets the innate C-H bonds of the heterocycle.[2]

-

Radical Generation: Under oxidative conditions (typically tert-butyl hydroperoxide, TBHP), the sulfinate salt undergoes single-electron transfer (SET) oxidation to form a sulfonyl radical.[2]

-

Desulfinylation: The sulfonyl radical rapidly extrudes sulfur dioxide (

) to generate the reactive carbon-centered radical ( -

Radical Addition: The nucleophilic alkyl radical attacks the most electron-deficient position of the protonated heterocycle (Minisci selectivity).[2]

-

Re-Aromatization: The resulting radical-cation intermediate is oxidized (by TBHP or trace metals) and deprotonated to restore aromaticity, yielding the functionalized product.[2]

Mechanistic Pathway Diagram[2]

Caption: Mechanistic flow of sulfinate-mediated radical C-H functionalization. The cycle relies on oxidative radical generation followed by regioselective addition.

Experimental Protocol

Standard Operating Procedure (SOP)

This protocol is adapted from the Baran group's general methodology for sodium sulfinates.[2] It is designed to be robust, open-flask, and scalable.[2]

Reagents:

-

Substrate (Heterocycle): 1.0 equiv (e.g., 0.5 mmol)

-

Sodium 2-(3-oxetane)propylsulfinate: 2.0 – 3.0 equiv[2]

-

TBHP (70% in water): 3.0 – 5.0 equiv

-

Solvent: DMSO (Dimethyl sulfoxide) or DCM/H2O biphasic system.[2]

-

Additives: TFA (Trifluoroacetic acid) if the substrate is not a salt.[2]

Step-by-Step Workflow:

-

Setup: To a reaction vial equipped with a stir bar, add the Heterocycle (1.0 equiv) and Sodium 2-(3-oxetane)propylsulfinate (2.5 equiv).

-

Solvent System:

-

Acidification: If the substrate is a free base, add TFA (1.0 equiv) to protonate the heterocycle. This increases the electrophilicity of the heterocycle, activating it toward nucleophilic radical attack.

-

Initiation: Add TBHP (70% aq. solution, 3.0 equiv) dropwise at room temperature.[2]

-

Reaction: Stir vigorously at Room Temperature or warm to 50°C if conversion is slow. Monitor by LC-MS.[2]

-

Reaction Time: Typically 2–12 hours.[2]

-

-

Workup:

-

Purification: Flash column chromatography.

Workflow Decision Tree

Caption: Decision matrix for solvent selection and reaction optimization based on substrate properties.

Optimization & Troubleshooting

Key Variables

The efficiency of the radical addition depends heavily on the electronic matching between the radical (nucleophilic) and the heterocycle (electrophilic).

| Variable | Recommendation | Rationale |

| Oxidant | TBHP (70% aq) | Standard initiator.[2] If poor yield, try (NH4)2S2O8 with AgNO3 (cat).[2] |

| Solvent | DMSO vs. DCM/H2O | DMSO stabilizes polar intermediates but is harder to remove.[2] DCM/H2O is easier for workup but requires phase transfer.[2] |

| Temperature | 23°C | Start at RT.[2] Heat promotes decarboxylation/desulfinylation but may degrade sensitive oxetanes.[2] |

| Stoichiometry | 2-3 equiv Sulfinate | Radicals are high-energy species prone to dimerization; excess reagent ensures high conversion.[2] |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No Conversion | Radical not forming or substrate too electron-rich.[2] | 1. Increase Temp to 50°C.2. Add AgNO3 (10-20 mol%) as a catalyst.3. Ensure substrate is protonated (Add TFA).[2] |

| Low Yield / Complex Mixture | Over-alkylation (di/tri-substitution).[2] | 1. Reduce sulfinate equivalents (add portion-wise).2. Stop reaction earlier (monitor LCMS). |

| Oxetane Ring Opening | Acid sensitivity.[2][7] | 1. Reduce TFA loading.2. Switch to Zn(OTf)2 as a Lewis Acid activator instead of Brønsted acid. |

| Protode-sulfination | Sulfinate decomposes without adding.[2] | 1. Increase concentration of heterocycle.2.[2] Add sulfinate slowly via syringe pump.[2] |

Case Study Applicability

This reagent is particularly effective on:

-

Pyridines & Quinolines: Functionalization occurs typically at the C2 or C4 positions (alpha/gamma to Nitrogen).[2]

-

Diazines (Pyrimidines, Pyrazines): Highly reactive due to electron deficiency.[2]

-

Purines (e.g., Caffeine): C8 functionalization.[2]

Note on Regioselectivity: The reaction is governed by Minisci rules.[2] The radical attacks the most electron-deficient carbon, which usually correlates with the lowest LUMO coefficient or highest proton affinity sites.[2]

References

-

Fujiwara, Y., et al. (2012).[2] Practical and innate carbon–hydrogen functionalization of heterocycles.[2][4] Nature, 492, 95–99.[2] [Link]

-

Gianatassio, R., et al. (2014).[2] Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation.[2] Angewandte Chemie International Edition, 53(37), 9851–9855.[2] [Link]

-

Zhou, Q., et al. (2013).[2] Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(14), 3949–3952.[2] [Link]

-

O'Hara, F., et al. (2013).[2] A simple, scalable, and highly tunable approach to the synthesis of functionalized heterocycles.[8][9][10] Journal of the American Chemical Society, 135(32), 12166–12169. [Link]

-

Wuitschik, G., et al. (2010).[2] Oxetanes as promising modules in drug discovery.[2][7][8] Angewandte Chemie International Edition, 49(48), 8900-8935.[2] [Link]

Sources

- 1. C-H 功能化 [sigmaaldrich.com]

- 2. C–H Functionalization [sigmaaldrich.com]

- 3. Reaction of Papaverine with Baran DiversinatesTM [mdpi.com]

- 4. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academia.edu [academia.edu]

- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phil Baran on the Quest to Make Chemistry Boring Again [bio-itworld.com]

Comprehensive Spectroscopic Characterization of Sodium 2-(3-oxetane)propylsulfinate

The following guide details the spectroscopic analysis of Sodium 2-(oxetan-3-yl)ethanesulfinate (commercially listed as Sodium 2-(3-oxetane)propylsulfinate ), a specialized reagent used in radical-based C–H functionalization.

Introduction & Structural Logic

Sodium 2-(3-oxetane)propylsulfinate (Empirical Formula:

While the commercial trade name suggests a "propyl" chain, the empirical formula (

-

Headgroup: Sulfinate salt (

), the radical precursor. -

Linker: Ethylene bridge (

). -

Tail: Oxetane ring (3-substituted), a gem-dimethyl bioisostere offering improved solubility and metabolic stability.

Target Structure for Analysis:

Analytical Workflow

The characterization of sulfinate salts requires specific handling to prevent oxidation to sulfonates (

Figure 1: Analytical workflow emphasizing rapid analysis to minimize oxidative degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The sulfinate group exerts a distinct shielding effect compared to sulfonates, while the oxetane ring provides a characteristic "butterfly" splitting pattern.

Sample Preparation

-

Solvent: Deuterium Oxide (

) is preferred for polarity matching. DMSO- -

Standard: Trimethylsilylpropanoic acid (TSP) or residual solvent peak.

-

Precaution: Minimize air exposure.[1] Sulfinates slowly oxidize to sulfonates in solution, causing a downfield shift of the

-methylene protons.

NMR Assignments (Predicted in )

The spectrum is characterized by the high-field linker protons and the mid-field oxetane signals.

| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling ( |

| Oxetane-C2/C4 | Ether Methylene | 4.40 – 4.85 | Multiplet | 4H | |

| Oxetane-C3 | Methine | 2.90 – 3.10 | Multiplet | 1H | Complex splitting |

| Linker- | 2.30 – 2.50 | Triplet/Multiplet | 2H | ||

| Linker- | 1.80 – 2.00 | Quartet/Multiplet | 2H |

Key Diagnostic Features:

-

Oxetane "Butterfly": The protons at C2 and C4 of the oxetane ring are chemically equivalent (due to free rotation of the C3-substituent) but magnetically non-equivalent if the conformation is locked, often appearing as two sets of multiplets or a broad complex signal between 4.4 and 4.9 ppm.

-

Sulfinate Alpha-Protons: The

-protons (

NMR Assignments

| Carbon Type | Chemical Shift ( | Notes |

| Oxetane C2/C4 | 76.0 – 78.0 | Characteristic strained ether shift. |

| Oxetane C3 | 33.0 – 36.0 | Methine carbon. |

| Linker | 58.0 – 62.0 | Deshielded by sulfur/oxygen. |

| Linker | 28.0 – 31.0 | Alkyl chain. |

Mass Spectrometry (MS) Analysis

Electrospray Ionization (ESI) in Negative Mode is the standard for sulfinate salts, detecting the anionic species directly.

ESI-MS Data[3]

-

Ionization Mode: ESI (-)

-

Molecular Ion:

-

m/z Observed: 149.03 (Calculated for

)

Fragmentation Pathway (MS/MS)

Sulfinates undergo characteristic desulfinylation (loss of

Figure 2: Primary fragmentation pathway showing the diagnostic loss of sulfur dioxide.

Interpretation:

-

m/z 149: Confirms the intact sulfinate anion.

-

m/z 85: Confirms the alkyl core (Oxetanyl-ethyl group). The absence of this fragment at low collision energy suggests a stable sulfinate, while its presence at higher energies confirms the labile C-S bond utilized in radical chemistry.

Infrared (IR) Spectroscopy

FT-IR provides a rapid "fingerprint" verification, particularly useful for distinguishing the sulfinate from the sulfonate oxidation product in solid state.

| Functional Group | Wavenumber ( | Intensity | Assignment |

| S=O Stretch | 1020 – 1050 | Strong | Sulfinate characteristic band (lower freq than sulfonate). |

| C-O-C (Oxetane) | 960 – 980 | Medium | Ring strain asymmetric stretch. |

| C-H Stretch | 2850 – 2950 | Medium | Alkyl methylene/methine. |

| Sulfonate Impurity | 1150 – 1200 | Weak/Absent | Presence indicates oxidation ( |

Diagnostic Rule: A shift of the primary sulfur band from ~1030

References

-

Baran Diversinates & Sulfinate Chemistry

-

Oxetane Characterization

-

Wuitschik, G., et al. "Oxetanes as promising physicochemical profile-improving replacements for gem-dimethyl groups." J. Med. Chem.2010 , 53, 3227–3246. Link

-

-

Commercial Reagent Data

-

Sigma-Aldrich Product 900630: Sodium 2-(3-oxetane)propylsulfinate. Link

-

Sources

Safety, handling, and storage protocols for Sodium 2-(3-oxetane)propylsulfinate

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of Sodium 2-(3-oxetane)propylsulfinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-(3-oxetane)propylsulfinate is a member of the Baran sulfinate toolbox, utilized for late-stage functionalization of nitrogen-containing heterocycles. Its unique structure, incorporating a strained oxetane ring, presents both novel synthetic opportunities and specific safety considerations. This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for Sodium 2-(3-oxetane)propylsulfinate, drawing from available safety data and established principles for handling analogous chemical structures. The objective is to equip researchers with the knowledge necessary to mitigate risks and ensure safe and effective use in a laboratory setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Sodium 2-(3-oxetane)propylsulfinate is essential for its safe handling.

| Property | Value | Source |

| Chemical Formula | C₅H₉NaO₃S | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | Powder or crystals | [1] |

| Storage Class | 13 - Non-Combustible Solids | [1] |

| Flash Point | Not applicable | [1] |

The oxetane moiety is a four-membered heterocyclic ether. While this ring system offers unique conformational constraints beneficial in medicinal chemistry, it also possesses inherent ring strain.[2][3][4] This strain can make the ring susceptible to opening under certain conditions, such as in the presence of strong acids.[5][6] The sulfinate group is a salt of a sulfinic acid and is generally stable under standard laboratory conditions.

Hazard Identification and GHS Classification

Sodium 2-(3-oxetane)propylsulfinate is classified as a hazardous substance. The primary documented hazard is serious eye irritation.[1]

GHS Classification:

-

Eye Irritation (Category 2) [1]

Signal Word: Warning[1]

Hazard Statements:

-

H319: Causes serious eye irritation.[1]

Precautionary Statements:

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is important to note that data for the closely related compound, Sodium oxetane-3-sulfinate, suggests a broader range of potential hazards, including:

-

Harmful if swallowed (Acute toxicity, oral, Category 4)[7]

-

Causes skin irritation (Skin irritation, Category 2)[7]

-

May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[7]

Given the structural similarities, it is prudent to handle Sodium 2-(3-oxetane)propylsulfinate as if these additional hazards may be present, pending more specific toxicological data.

Safe Handling Protocols

Adherence to rigorous handling protocols is paramount to minimizing exposure and ensuring personnel safety.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[8] For procedures that may generate dust, such as weighing or transferring large quantities, a chemical fume hood is recommended.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling Sodium 2-(3-oxetane)propylsulfinate.

-

Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are required at all times.[8][10] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[9]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[8] Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[9] A lab coat or other protective clothing is also required to prevent skin contact.[8]

-

Respiratory Protection: For routine handling in a well-ventilated area, respiratory protection is not typically required. If dust is generated and engineering controls are insufficient, a NIOSH-approved N95 or higher-rated respirator should be used.[8]

General Hygiene Practices

-

Avoid inhalation of dust.[9]

-

Avoid contact with eyes, skin, and clothing.[11]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[12]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[13]

Storage and Disposal

Proper storage is crucial for maintaining the integrity of the compound and preventing accidental release.

Storage Conditions

-

The designated storage class is "13 - Non Combustible Solids".[1]

Incompatible Materials

While specific incompatibility data for this compound is not available, general principles suggest avoiding storage with:

The oxetane ring can be sensitive to strong acids, potentially leading to ring-opening reactions and decomposition.[5][6]

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[8]

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[15]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water.[15] If skin irritation occurs, seek medical advice.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[15] Seek medical attention if symptoms persist.

-

Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8] Clean the spill area with a damp cloth.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[13] Contain the spill and collect the material for disposal in a labeled, sealed container.

Experimental Workflows and Diagrams

Visualizing workflows can enhance safety and procedural accuracy.

Workflow for Weighing and Dispensing

Caption: Standard workflow for safely weighing solid Sodium 2-(3-oxetane)propylsulfinate.

Emergency Response to Eye Contact

Caption: Critical steps for emergency response following eye contact with the compound.

Conclusion

Sodium 2-(3-oxetane)propylsulfinate is a valuable reagent in modern synthetic chemistry. While it presents a defined hazard of serious eye irritation, a comprehensive safety protocol that accounts for potential skin, respiratory, and ingestion hazards is essential for its responsible use. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to the handling, storage, and emergency procedures outlined in this guide, researchers can safely harness the synthetic potential of this compound.

References

-

Sodium oxetane-3-sulfinate. PubChem, National Institutes of Health.[Link]

-

Safety Data Sheet: Sodium. Carl ROTH.[Link]

-

Center for Drug Evaluation and Research - accessdata.fda.gov. U.S. Food and Drug Administration.[Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.[Link]

-

Safety Data Sheet. CRC Industries.[Link]

-

Material Safety Data Sheet. Adiagene.[Link]

-

Safety Data Sheet MES Sodium. BioSpectra.[Link]

-

Safety Data Sheet. Cole-Parmer.[Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.[Link]

-

Safety Data Sheet Sodium Diacetate. Redox.[Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. PMC, National Institutes of Health.[Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.[Link]

-

Two-Generation Toxicity Study of the Antioxidant Compound Propyl-Propane Thiosulfonate (PTSO). MDPI.[Link]

Sources

- 1. Sodium 2-(3-oxetane)propylsulfinate | Sigma-Aldrich [sigmaaldrich.com]

- 2. academia.edu [academia.edu]

- 3. Oxetanes - Enamine [enamine.net]

- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Sodium oxetane-3-sulfinate | C3H5NaO3S | CID 89499879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biospectra.us [biospectra.us]

- 9. semspub.epa.gov [semspub.epa.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. biox.com [biox.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. crceurope.com [crceurope.com]

- 14. fishersci.com [fishersci.com]

- 15. complementtech.com [complementtech.com]

- 16. redox.com [redox.com]

Computational Modeling of Sodium 2-(3-oxetane)propylsulfinate Reactions

This guide serves as a technical whitepaper for the computational modeling and experimental validation of Sodium 2-(3-oxetane)propylsulfinate , a specific Baran Diversinate™ reagent used for the late-stage functionalization of heteroaromatic drug scaffolds.

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Computational Chemists, and Process Development Scientists

Executive Summary

The incorporation of oxetane rings as bioisosteres for gem-dimethyl or carbonyl groups is a high-value strategy in modern medicinal chemistry, offering improved metabolic stability and solubility.[1][2] Sodium 2-(3-oxetane)propylsulfinate (Product No. 900630) allows for the direct, radical-mediated installation of the (3-oxetanyl)propyl motif onto heteroarenes.

This guide details a computational framework to predict the reactivity, regioselectivity, and stability of this reagent. We synthesize Density Functional Theory (DFT) methodologies with experimental validation protocols to ensure successful C–H functionalization while avoiding common pitfalls such as oxetane ring-opening or radical quenching.

Computational Methodology

To accurately model the behavior of sulfinate radical precursors, a self-consistent computational workflow is required. The following parameters are selected based on their proven accuracy for radical thermodynamics and non-covalent interactions in Minisci-type reactions.

Level of Theory

-

Optimization & Frequencies: B3LYP-D3(BJ)/6-31G(d)

-

Rationale: The B3LYP hybrid functional is standard for organic radicals. The -D3(BJ) dispersion correction is critical for modeling the π-stacking interactions in the transition states of radical additions to heterocycles.

-

-

Single Point Energy (Refinement): M06-2X/def2-TZVP

-

Rationale: M06-2X outperforms B3LYP in calculating reaction barrier heights and radical stabilization energies. The triple-zeta basis set minimizes basis set superposition error (BSSE).

-

-

Solvation Model: SMD (DMSO/Water)

-

Rationale: Sulfinate reactions are typically biphasic or run in polar solvents. The SMD (Solvation Model based on Density) provides accurate free energies of solvation for charged species (sulfinates) and neutral radicals.

-

Workflow Visualization

The following diagram outlines the logical flow for computational validation:

Figure 1: Computational workflow for validating sulfinate reagent reactivity and stability.

Mechanistic Modeling & Analysis

Radical Generation (Desulfinylation)

The reaction initiates via Single Electron Transfer (SET) oxidation of the sulfinate, followed by the extrusion of SO₂.

-

Reaction: R-SO₂Na → [R-SO₂]• → R• + SO₂

-

Critical Metric: The activation free energy (

) of C–S bond homolysis. -

Target Value:

kcal/mol ensures rapid radical generation at ambient temperature.

Oxetane Ring Stability

A primary risk with oxetane-containing radicals is β-scission (ring opening), which destroys the bioisostere.

-

Model: Compare the transition state energy of Radical Addition (to a model pyridine) vs. Ring Opening .

-

Guidance: The 2-(3-oxetane)propyl radical places the radical center

to the oxygen. Computational scans typically show this separation provides a kinetic barrier to ring opening

Regioselectivity Prediction

To predict where the 2-(3-oxetane)propyl radical will attack a drug scaffold (e.g., Quinoline), calculate the Fukui Indices (

| Parameter | Description | Interpretation |

| Radical Fukui Index | High value indicates site of radical attack. | |

| SOMO Energy | Singly Occupied MO | Higher energy = more nucleophilic radical. |

| LUMO (Het) | Lowest Unoccupied MO | Radical attacks the carbon with the largest LUMO coefficient. |

Experimental Validation Protocol

This protocol is designed to validate the computational predictions using a standard heterocycle (e.g., 4-methylquinoline).

Reagents & Setup[1][2][3][4]

-

Substrate: 4-Methylquinoline (1.0 equiv)

-

Reagent: Sodium 2-(3-oxetane)propylsulfinate (2.0 - 3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 equiv, 70% aq.)

-

Solvent: DMSO:H₂O (3:1) or CH₂Cl₂:H₂O (biphasic)

-

Additives: TFA (1.0 equiv) to activate the heterocycle.

Step-by-Step Workflow

-

Preparation: In a 20 mL vial equipped with a stir bar, dissolve 4-methylquinoline (0.5 mmol) in DMSO (1.5 mL) and H₂O (0.5 mL).

-

Activation: Add Trifluoroacetic acid (TFA, 0.5 mmol). Stir for 5 min to protonate the base (lowers LUMO, activating for nucleophilic radical attack).

-

Reagent Addition: Add Sodium 2-(3-oxetane)propylsulfinate (1.5 mmol).

-

Initiation: Add TBHP (1.5 mmol) dropwise at 0 °C, then warm to Room Temperature (25 °C).

-

Note: If the computational model predicts a high desulfinylation barrier, heat to 50 °C.

-

-

Monitoring: Monitor by LC-MS at 1h and 4h. Look for the mass shift corresponding to + [M(Reagent) - SO2 - H].

-

Workup: Quench with sat. NaHCO₃. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Mechanistic Pathway

The following diagram illustrates the validated Minisci-type radical pathway.

Figure 2: Mechanistic pathway for the radical alkylation of heterocycles using sulfinate salts.

Data Summary & Reference Values

Use these reference values to benchmark your computational results.

| Metric | Acceptable Range | Critical Threshold |

| C–S Bond Dissociation Energy (BDE) | 5–10 kcal/mol | > 15 kcal/mol (Reaction will stall) |

| Nucleophilicity Index ( | 2.5 – 4.0 eV | < 2.0 eV (Poor reactivity with electron-rich hets) |

| Oxetane Ring Strain | ~26 kcal/mol | N/A (Monitor for ring opening TS) |

References

-

Fujiwara, Y., et al. (2012).[3] "Practical C–H Functionalization of Quinolines with Boronic Acids." Journal of the American Chemical Society, 134(3), 1494–1497.[3] Link

-

O'Hara, F., et al. (2013). "A Simple, Scalable, and Highly Tunable Method for the Synthesis of Difluoromethylated Heterocycles." Journal of the American Chemical Society, 135(32), 12166–12169. Link

-

Baran, P. S. (2018).[4] "Late-Stage Functionalization of Drug-Like Molecules Using Diversinates." Sigma-Aldrich Technical Spotlight. Link

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][5] Angewandte Chemie International Edition, 49(48), 8979–8983. Link

-

Gaussian, Inc. "Gaussian 16, Revision C.01." (Standard software for DFT calculations cited in methodology). Link

Sources

- 1. academia.edu [academia.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Baran Diversinates™ [sigmaaldrich.com]

- 4. Late-Stage Functionalization of Drug-Like Molecules Using Diversinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Reactivity of Sulfinate Salts in Organic Synthesis

Executive Summary

Sulfinate salts (

The Reactivity Manifold: Structural & Mechanistic Duality

The sulfinate anion is a textbook example of an ambident nucleophile, possessing two distinct nucleophilic sites: the soft sulfur atom and the hard oxygen atom. However, its utility extends beyond nucleophilicity into redox chemistry, acting as a precursor for both sulfonyl (

Ambident Nucleophilicity (HSAB Principle)

The regioselectivity of sulfinate alkylation is governed by the Hard-Soft Acid-Base (HSAB) principle.

-

S-Alkylation (Soft-Soft): Reaction with soft electrophiles (alkyl halides, Michael acceptors) yields sulfones (

). This is the thermodynamic product and the basis of the classical synthesis of sulfones. -

O-Alkylation (Hard-Hard): Reaction with hard electrophiles (diazomethane, hard carbocations, triethyloxonium tetrafluoroborate) yields sulfinate esters (

). These are kinetically favored in specific hard-interaction contexts but are often unstable, rearranging to sulfones.

The Radical Switch

Under oxidative conditions, the sulfinate anion loses an electron to form a sulfonyl radical. Depending on the stability of the R-group, this radical either reacts directly (sulfonylation) or extrudes

Visualization: The Sulfinate Reactivity Bifurcation

The following diagram maps the decision tree for sulfinate reactivity based on reaction conditions.

Figure 1: The divergent reactivity manifold of sulfinate salts. The pathway is dictated by the presence of oxidants and the "hardness" of the electrophile.

The Radical Renaissance: Innate C–H Functionalization

The most transformative application of sulfinates in modern drug discovery is the "innate" functionalization of heterocycles. This chemistry allows for the direct installation of alkyl, fluoroalkyl, and aryl groups onto complex scaffolds without pre-functionalization (e.g., halogenation).

The Reagents: Langlois vs. Baran

-

Langlois Reagent (

): The gold standard for trifluoromethylation. It requires oxidative activation (often using peroxides or metals like Cu/Mn) to generate the electrophilic -

Baran Diversinates (Zinc Sulfinates): Developed to address the solubility and stability limitations of sodium alkyl sulfinates. Zinc bis(alkanesulfinate) salts are bench-stable, non-hygroscopic, and exhibit superior solubility in organic/aqueous biphasic systems, crucial for radical transfer efficiency.

Mechanism: Oxidative Desulfitation

The reaction proceeds via a radical cascade. A single-electron oxidant (typically tert-butyl hydroperoxide, TBHP) oxidizes the sulfinate to a sulfonyl radical. Rapid extrusion of

Critical Insight: The success of this reaction often depends on the "innate" reactivity of the heterocycle. Electron-deficient heterocycles (pyridines, quinolines) react best under acidic conditions where they are protonated, increasing their electrophilicity toward the nucleophilic alkyl radical.

Transition-Metal Catalyzed Cross-Couplings

Beyond radical chemistry, sulfinates serve as nucleophiles in Pd- and Cu-catalyzed desulfitative cross-couplings (DCC). This approach avoids the use of organometallic reagents (organoborons, organozincs), offering a more stable alternative for forming C–C bonds.

Palladium-Catalyzed Mechanism

Recent mechanistic studies (e.g., by Willis et al.) have elucidated the cycle for coupling aryl halides with sulfinates.

-

Oxidative Addition: Pd(0) inserts into Ar-X.

-

Transmetalation: The sulfinate displaces the halide. Note: For pyridyl sulfinates, the resting state is often a stable N,S-chelated Pd(II) intermediate.

-

Desulfitation: Extrusion of

is the turnover-limiting step for certain substrates. -

Reductive Elimination: Formation of the Ar-R bond.

Practical Experimental Protocols

The following protocols are standardized for reproducibility in a medicinal chemistry setting.

Protocol A: Baran Radical Alkylation (Zinc Sulfinates)

Application: Direct alkylation of heterocycles (e.g., caffeine, pyridine derivatives) using Zinc bis(alkanesulfinate) salts.

Reagents:

-

Substrate (Heterocycle): 1.0 equiv

-

Zinc Sulfinate Reagent (e.g., Zn(DFMS)2): 2.0 – 3.0 equiv

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution: 3.0 – 5.0 equiv

-

Solvent: DCM/Water (2.5:1 ratio) or DMSO/Water (for polar substrates)

-

Additive: TFA (1.0 equiv) if substrate is not naturally acidic/protonated.

Step-by-Step Workflow:

-

Setup: To a vial equipped with a stir bar, add the heterocycle (0.5 mmol) and Zinc sulfinate salt (1.5 mmol).

-

Solvation: Add Dichloromethane (2.5 mL) and Water (1.0 mL). Note: The biphasic system is crucial for moderating the radical concentration.

-

Initiation: Add TFA (0.5 mmol) followed by dropwise addition of TBHP (1.5 mmol) at 0 °C.

-

Reaction: Vigorously stir the biphasic mixture. Allow to warm to room temperature (23 °C). Stir for 12–24 hours.

-

Monitoring: Monitor by LCMS. If conversion stalls, add a second portion of sulfinate and TBHP.

-

Workup: Quench with sat. aq. sodium bicarbonate and sodium thiosulfate (to neutralize peroxides). Extract with DCM (3x). Dry over

and concentrate. -

Purification: Flash column chromatography.

Protocol B: Pd-Catalyzed Desulfitative Coupling

Application: Synthesis of biaryls from aryl bromides and aryl sulfinates.

Reagents:

-

Aryl Bromide: 1.0 equiv

-

Sodium Aryl Sulfinate: 1.5 equiv

-

Catalyst:

(5 mol%) + -

Base:

(2.0 equiv) -

Solvent: Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step Workflow:

-

Inertion: Flame-dry a reaction tube and purge with Argon.

-

Addition: Add Aryl Bromide (1.0 mmol), Sodium Sulfinate (1.5 mmol),

(11 mg), -

Solvation: Add degassed Toluene (5 mL).

-

Heating: Seal tube and heat to 100 °C for 16 hours.

-

Workup: Filter through a pad of Celite. Wash with EtOAc. Concentrate and purify.

Data Summary: Reagent Comparison

| Feature | Sodium Sulfinates (Langlois type) | Zinc Sulfinates (Baran type) |

| Stability | Hygroscopic; variable shelf-life | Non-hygroscopic; indefinite bench stability |

| Solubility | Water/DMSO soluble; poor in organics | Soluble in diverse organic/aqueous mixtures |

| Reactivity Mode | Requires stronger oxidants or metals | Mild initiation (TBHP); slow release of radical |

| Primary Use | Trifluoromethylation ( | Alkylation (Difluoroethyl, Isopropyl, etc.) |

| Atom Economy | High (Na is light) | Lower (Zn + 2 ligands), but higher reaction yield |

References

-

Nucleophilicity and Nucleofugality of Phenylsulfinate

-

Baran Zinc Sulfinate Toolkit (Nature Protocols)

-

Nat. Protoc.2013 , 8, 1042–1050.

-

[Link]

-

-

Innate C-H Functionalization of Heterocycles (Original Baran Paper)

-

Mechanistic Studies of Pd-Catalyzed Desulfitative Coupling (Willis)

-

Langlois Reagent Trifluoromethylation

-

Review of Sulfinate Salts in Organic Synthesis

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. scilit.com [scilit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

Protocol for late-stage functionalization using Sodium 2-(3-oxetane)propylsulfinate

Application Note: Late-Stage Functionalization using Sodium 2-(3-oxetane)propylsulfinate

Executive Summary

This guide details the protocol for the direct alkylation of heteroaromatic scaffolds using Sodium 2-(3-oxetane)propylsulfinate . This reagent belongs to the class of "Diversinates" (sulfinate salts) developed to facilitate the rapid installation of pharmacologically relevant moieties onto complex drug molecules without de novo synthesis.

The specific installation of the (3-oxetanyl)propyl motif is of high strategic value in medicinal chemistry. Oxetanes function as stable, polar bioisosteres for gem-dimethyl or carbonyl groups, often improving solubility, metabolic stability, and reducing lipophilicity (LogD) compared to their carbocyclic counterparts. This protocol utilizes a radical-mediated Minisci-type mechanism, enabling the "dump-and-stir" functionalization of electron-deficient heterocycles (pyridines, quinolines, diazines) under mild, open-air conditions.

Mechanistic Principles

Understanding the radical mechanism is crucial for troubleshooting low yields or regioselectivity issues. The reaction proceeds via a cascade of Single Electron Transfer (SET) events.

Reaction Pathway

-

Radical Generation: The sulfinate salt is oxidized (typically by tert-butyl hydroperoxide, TBHP) to form a sulfonyl radical.

-

Desulfonylation: The unstable sulfonyl radical rapidly extrudes sulfur dioxide (SO₂), generating a nucleophilic alkyl radical (the 2-(3-oxetanyl)propyl radical).

-

Radical Addition: This nucleophilic radical attacks the most electron-deficient position of the protonated heterocycle (Minisci reaction).

-

Rearomatization: The resulting radical cation intermediate is oxidized and deprotonated to restore aromaticity, yielding the functionalized product.

Pathway Diagram

Figure 1: Mechanistic pathway of sulfinate-mediated innate C-H functionalization.

Experimental Protocol

Safety Warning: This reaction generates sulfur dioxide (SO₂) gas. While usually evolved slowly, reactions should be performed in a fume hood. TBHP is an oxidant; avoid contact with strong reducing agents or metallic salts.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | Heterocycle (0.1 - 0.5 mmol) | Target for functionalization. |

| Reagent | Sodium 2-(3-oxetane)propylsulfinate | Radical precursor (2.0 - 3.0 equiv). |

| Oxidant | TBHP (70% in water) | Radical initiator (3.0 - 5.0 equiv). |

| Solvent | DMSO / Water (3:1 v/v) | Standard solvent system. |

| Additive | Trifluoroacetic Acid (TFA) | Protonates substrate (activates it). |

| Vessel | 2-5 mL Dram Vial or Microwave tube | Open to air (or loosely capped). |

Step-by-Step Methodology

Step 1: Substrate Preparation

-

Weigh the heteroaromatic substrate (1.0 equiv) into a vial equipped with a magnetic stir bar.

-

Dissolve in DMSO/Water (3:1 ratio). The concentration should be approximately 0.1 M to 0.2 M with respect to the substrate.

-

Expert Tip: If the substrate is insoluble in DMSO/Water, a biphasic system using CH₂Cl₂/Water (1:1) often works well, utilizing the phase-transfer nature of the radical.

-

Step 2: Activation

-

Add TFA (1.0 equiv) to the solution.

-

Why: Protonation lowers the LUMO of the heterocycle, making it more susceptible to nucleophilic radical attack. For naturally acidic or neutral substrates, this step may be omitted, but it is critical for basic pyridines/quinolines.

-

Step 3: Reagent Addition

-

Add Sodium 2-(3-oxetane)propylsulfinate (2.5 equiv) directly to the vial.

-

Note: The salt may not dissolve completely immediately; this is normal.

-

Step 4: Initiation

-

Add TBHP (70% aq., 3.0 equiv) dropwise to the stirring mixture.

-

Temperature: Heat the reaction to 50 °C .

-

Observation: You may observe slight bubbling (SO₂ evolution).

-

-

Monitoring: Monitor by LC-MS after 2 hours.

-

Re-dosing: If starting material remains and the reaction has stalled, add a second portion of Sulfinate (1.0 equiv) and TBHP (1.0 equiv) and continue heating.

-

Step 5: Workup & Purification

-

Quench: Dilute the reaction mixture with saturated aq. NaHCO₃ (to neutralize TFA) and EtOAc (or CH₂Cl₂).

-

Extraction: Extract the aqueous layer 3x with organic solvent.

-

Wash: Wash combined organics with saturated LiCl (to remove DMSO) and brine.

-

Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (typically silica gel).

-

Expert Tip: Oxetanes are generally stable to silica, but avoid prolonged exposure to highly acidic mobile phases.

-

Optimization & Troubleshooting

The "Senior Scientist" approach requires anticipating failure modes. Use this decision matrix to optimize yields.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Radical quenching or poor initiation. | Increase Temp to 60-70°C. Add fresh reagents in portions (0h, 2h, 4h) rather than all at once. |

| Regioselectivity Issues | Multiple C-H sites have similar electronics. | Regioselectivity is innate but can be tuned by solvent. Switch to CH₃CN/H₂O or Acetone/H₂O . Blocking positions with halides (Cl/Br) for later removal is a valid strategy. |

| Decomposition of Oxetane | Acid sensitivity. | Reduce TFA loading or switch to a buffered system (e.g., Phosphate buffer pH 4-5) instead of neat TFA. |

| Substrate Precipitation | Solubility limits reactivity. | Switch to biphasic CH₂Cl₂/H₂O with vigorous stirring (1000+ rpm) to increase interfacial surface area. |

Workflow Logic Diagram

Figure 2: Decision tree for reaction setup and optimization.

Case Study: Functionalization of Caffeine

To validate the protocol, we reference the innate functionalization of Caffeine (1,3,7-trimethylxanthine), a classic model substrate for Minisci chemistry.

-

Target: C8-alkylation of Caffeine.

-

Conditions: Caffeine (1 equiv), Na-Sulfinate (3 equiv), TBHP (3 equiv), DMSO/H2O, TFA (1 equiv), 50°C.

-

Outcome: Exclusive C8-functionalization is observed due to the high electrophilicity at this position relative to the N-methyl groups.

-

Significance: This demonstrates the chemoselectivity of the radical; it attacks the electron-deficient heterocycle C-H bond rather than abstracting hydrogen from the alkyl side chains.

References

-

Practical and innate carbon–hydrogen functionalization of heterocycles. Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Nature, 492, 95–99. [Link]

-

A Guide to Innate C–H Functionalization. Baran Lab (Scripps Research). Open Access Blog/Guide. [Link]

-

Oxetanes as Versatile Elements in Drug Discovery. Wuitschik, G., Carreira, E. M., et al. (2010). Angewandte Chemie International Edition, 49(48), 8979–8982. [Link]

Experimental setup for C-H activation with Baran sulfinate reagents

Application Note & Protocol: Experimental Setup for Innate C–H Functionalization of Heterocycles using Baran Sulfinate Reagents

Introduction & Strategic Overview

Late-stage functionalization (LSF) has fundamentally shifted the paradigm of drug discovery by enabling medicinal chemists to directly install diverse chemical motifs onto complex, unactivated heterocyclic scaffolds. The Baran sulfinate reagents (commercially available as Diversinates™) provide an operationally simple, robust toolkit for the innate C–H alkylation and fluoroalkylation of heterocycles[1].

Unlike traditional transition-metal-catalyzed cross-couplings that require pre-functionalized halogenated starting materials, this radical-based methodology leverages the native reactivity of the heterocycle. It proceeds under mild conditions, in open air, and within aqueous mixtures, bypassing the need for rigorous inert-atmosphere techniques[2].

Mechanistic Causality & Experimental Design

To deploy this chemistry effectively, one must understand the causality behind the reagent and condition selections. The reaction operates via a Minisci-type radical pathway.

-

Reagent Selection (Zinc vs. Sodium Sulfinates): Zinc bis(alkanesulfinate) salts,

, are utilized over their sodium counterparts because they are highly bench-stable, free-flowing solids that exhibit markedly enhanced reactivity in radical additions to heterocycles[2]. -

Radical Generation & Oxidant: tert-Butyl hydroperoxide (TBHP) is the optimal oxidant. It facilitates the single-electron oxidation of the sulfinate to a sulfonyl radical, which subsequently extrudes

to generate the active alkyl or fluoroalkyl radical[3]. TBHP is mild enough to tolerate sensitive functional groups (e.g., ketones, esters, aryl halides) without causing over-oxidation of the heterocycle. -

Solvent Dynamics: The biphasic nature of the reaction is critical. Water is strictly required to solubilize the zinc sulfinate salts and TBHP. The choice of the organic co-solvent depends entirely on the electronic nature of the radical:

-

Role of Acidic Additives: Regioselectivity and reactivity can be tuned by adding Trifluoroacetic Acid (TFA). By protonating the basic nitrogen of a heterocycle, the ring becomes more electron-deficient (electrophilic). This dramatically accelerates the addition of nucleophilic alkyl radicals and directs them to the most electrophilic positions (e.g., C2 or C4 of a pyridine ring)[4][5].

Caption: Mechanistic pathway of innate C-H functionalization using Baran sulfinate reagents.

Reaction Parameter Optimization Matrix

The following table summarizes the causal relationship between the radical type and the required experimental conditions to ensure maximum yield and selectivity.

| Radical Type | Reagent Example | Electronic Nature | Preferred Solvent System (Org:H2O 2.5:1) | Temperature | Additive Requirement |

| Trifluoromethyl | Highly Electrophilic | 0 °C to RT | None (TFA may inhibit) | ||

| Difluoromethyl | Electrophilic | 0 °C to RT | None | ||

| Isopropyl | Nucleophilic | DMSO | 50 °C | TFA (1-2 equiv) highly recommended | |

| Ethyl | Nucleophilic | DMSO | 50 °C | TFA (1-2 equiv) highly recommended |

Standardized Experimental Protocol

This protocol is designed as a self-validating system . Because radical generation occurs as a "burst," reactions that stall at incomplete conversion are not failed experiments; they simply require sequential reagent dosing[2][6].

Materials Required:

-

Heterocyclic substrate (0.1 mmol)

-

Baran Zinc Sulfinate Reagent (0.3 - 0.6 mmol, 3-6 equiv)

-

tert-Butyl hydroperoxide (TBHP), 70% aqueous solution (0.5 - 1.0 mmol, 5-10 equiv)

-

Solvent (

, DCE, or DMSO) and Deionized Water -

Trifluoroacetic acid (TFA) (if required)

Step-by-Step Methodology:

-

Substrate Preparation: In an open reaction vial (no inert atmosphere required), dissolve the heterocyclic substrate (0.1 mmol) in the appropriate organic solvent (100 µL).

-

Aqueous Phase & Reagent Addition: Add deionized water (40 µL) to achieve the optimal 2.5:1 Organic:Water ratio. Add the selected zinc sulfinate salt (3.0 equivalents). Causality: The biphasic mixture allows the continuous partitioning of the generated radicals into the organic layer where the substrate resides.

-

Acidification (Conditional): If utilizing a nucleophilic alkyl sulfinate (e.g., Isopropyl), add TFA (1.0 equivalent) to the stirring mixture to protonate the heterocycle[4].

-

Thermal Control & Initiation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents a rapid, uncontrolled exothermic radical burst upon oxidant addition, which would lead to reagent dimerization rather than productive substrate functionalization[6].

-

Oxidant Dosing: Slowly add the 70% aqueous TBHP solution (5.0 equivalents) dropwise over 2-3 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (or heat to 50 °C for alkyl sulfinates). Stir vigorously for 3 to 12 hours.

-

Self-Validation & Re-dosing: Monitor the reaction via LC-MS or TLC. If starting material remains but conversion has stalled, the initial radical burst has terminated. Add an additional 1.5 equivalents of zinc sulfinate and 2.5 equivalents of TBHP to drive the reaction to completion[2].

-

Quench and Workup: Dilute the mixture with saturated aqueous

(to neutralize acids) and extract three times with

Caption: Step-by-step experimental workflow for C-H functionalization with zinc sulfinates.

Troubleshooting & Field Insights

-

Poor Solubility: If the substrate is highly insoluble in the 2.5:1 mixture, slightly increasing the organic solvent volume is tolerated. However, the water ratio must not drop below 10% of the total volume, as water is absolutely essential for dissolving the zinc salts.

-

Over-alkylation: Because the functionalized product is often more lipophilic, it may undergo secondary radical additions. To minimize over-alkylation, lower the equivalents of the zinc sulfinate and TBHP, or intentionally halt the reaction at 70-80% conversion.

-

Metabolism Prediction: The difluoromethyl zinc sulfinate (DFMS) is frequently used as a "chemical litmus test" to predict and block sites of aldehyde oxidase (AO) metabolism in late-stage drug candidates, avoiding late-stage clinical attrition.

References

- Fujiwara, Y., et al.

- Sigma-Aldrich.

- "Reaction of Papaverine with Baran Diversin

- "Reaction of Papaverine with Baran Diversin

- "Baran Diversinates Lead Diversification and Metabolism Prediction." Sigma-Aldrich.

- "C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase.

- "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes.

Sources

- 1. Baran Diversinates™ [sigmaaldrich.com]

- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]